molecular formula C10H14BrNO2S B1275991 3-Bromo-N-(tert-butyl)benzenesulphonamide CAS No. 308283-47-8

3-Bromo-N-(tert-butyl)benzenesulphonamide

Cat. No. B1275991
Key on ui cas rn: 308283-47-8
M. Wt: 292.19 g/mol
InChI Key: PKTQHWKZGFKXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07446113B2

Procedure details

Prepared by general procedure III from tert-butylamine (3.16 mL, 30 mmol) and commercially available 3-bromobenzenesulfonyl chloride (1.44 mL, 10 mmol) to give the title compound as a light yellow solid (3.11 g, 106%). MS (ISN) 290.1 [(M−H)−], 292.2 [(M+2−H)−].
Quantity
3.16 mL
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Yield
106%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[Br:6][C:7]1[CH:8]=[C:9]([S:13](Cl)(=[O:15])=[O:14])[CH:10]=[CH:11][CH:12]=1>>[Br:6][C:7]1[CH:8]=[C:9]([S:13]([NH:5][C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:15])=[O:14])[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
3.16 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
1.44 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g
YIELD: PERCENTYIELD 106%
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.